Nerisopam

描述

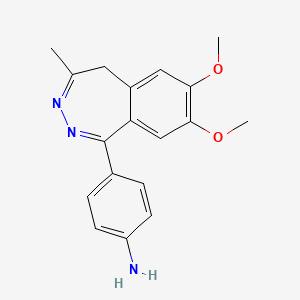

Structure

3D Structure

属性

IUPAC Name |

4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQDEXGFYVSTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145499 | |

| Record name | Nerisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-12-0 | |

| Record name | Nerisopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerisopam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERISOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q4O339AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nerisopam: A 2,3-Benzodiazepine Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerisopam (also known as GYKI-52322 and EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs. Unlike the classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile characterized by potent anxiolytic and neuroleptic (antipsychotic) effects without the pronounced sedative, muscle relaxant, and anticonvulsant properties associated with its predecessors. This distinct mechanism of action, which does not involve direct modulation of the GABA-A receptor benzodiazepine binding site, makes this compound and its analogues a subject of significant interest for the development of novel therapeutics for anxiety and psychotic disorders. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical efficacy, and human pharmacokinetics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound's anxiolytic and neuroleptic effects are not mediated by the classical benzodiazepine binding site on the GABA-A receptor. Instead, its primary mechanism of action is believed to involve the modulation of other neurotransmitter systems, with evidence pointing towards phosphodiesterase (PDE) inhibition and potential antagonism of AMPA receptors.

1.1. Phosphodiesterase (PDE) Inhibition

Table 1: Tofisopam Phosphodiesterase (PDE) Inhibition Data

| PDE Isoenzyme | IC50 (µM) |

| PDE-4A1 | 0.42 |

| PDE-10A1 | 0.92 |

| PDE-3 | 1.98 |

| PDE-2A3 | 2.11 |

1.2. AMPA Receptor Antagonism

Several studies on 2,3-benzodiazepines, including compounds structurally related to this compound, have demonstrated non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This action is thought to contribute to their anxiolytic and neuroprotective properties. The minimal effective doses of some 2,3-benzodiazepines in animal models of anxiety are remarkably low, suggesting a high-potency interaction with their molecular targets.

1.3. Localization of Action in the Basal Ganglia

A defining characteristic of 2,3-benzodiazepines, including this compound, is the high density of their binding sites almost exclusively within the basal ganglia, particularly on the projecting neurons of the striatum. This anatomical specificity is distinct from the widespread distribution of 1,4-benzodiazepine binding sites throughout the brain. Administration of this compound leads to a rapid and intense expression of Fos-like immunoreactivity in the rostral, dorsomedial, and lateral parts of the striatum, further implicating these neuronal circuits as the primary targets for its pharmacological effects.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound in striatal neurons.

Preclinical Efficacy

The anxiolytic and neuroleptic-like properties of this compound have been demonstrated in various preclinical animal models. These studies highlight its efficacy at doses that do not produce the sedative side effects common to classical benzodiazepines.

Table 2: Preclinical Anxiolytic and Neuroleptic-like Activity of this compound (GYKI-52322) and Related 2,3-Benzodiazepines

| Test Model | Species | Compound | Dose Range (mg/kg) | Key Findings | Reference |

| Elevated Plus Maze (EPM) | Rat | GYKI-52322 | N/A | Showed anxiolytic profile | Horváth et al., 1992 |

| Elevated Plus Maze (EPM) | Rat | GYKI 52466 | 0.01 (MED) | Active in non-sedative doses | Kapus et al., 2008 |

| Vogel Conflict Test | Rat | GYKI-52322 | N/A | Demonstrated anti-conflict effect | Horváth et al., 1992 |

| Vogel Conflict Test | Rat | EGIS-10608 | 2.5 (MED) | Effective in increasing punished drinking | Kapus et al., 2008 |

| Fos-like Immunoreactivity | Rat | This compound | N/A | Increased Fos expression in striatum, globus pallidus, and nucleus accumbens | Palkovits et al., 1997[1] |

N/A: Specific quantitative data not available in the cited abstract. MED: Minimal Effective Dose.

Experimental Protocols

2.1. Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-related behavior in rodents. The apparatus consists of two open and two closed arms elevated above the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated (e.g., 50 cm) from the ground.

-

Procedure: Animals are placed at the center of the maze, facing an open arm. Behavior is typically recorded for a 5-minute session. Parameters measured include the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries is indicative of an anxiolytic effect.

2.2. Vogel Conflict Test

This test is based on the principle that anxiolytic drugs increase behavior that is suppressed by punishment.

-

Apparatus: A testing chamber with a drinking spout connected to a shock generator.

-

Procedure: Water-deprived animals are placed in the chamber and allowed to drink. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The number of shocks received during a session (e.g., 10 minutes) is recorded.

-

Data Analysis: Anxiolytic compounds increase the number of punished licks, indicating an anti-conflict effect.

2.3. Fos-like Immunoreactivity

This technique is used to map neuronal activation in the brain following a specific stimulus, such as drug administration. The c-fos gene is an immediate-early gene whose protein product, Fos, is expressed in neurons following stimulation.

-

Procedure: Animals are administered the test compound (this compound) or vehicle. After a specific time interval (e.g., 2 hours), the animals are euthanized, and their brains are processed for immunohistochemistry using an antibody against the Fos protein.

-

Data Analysis: The number of Fos-positive cells in specific brain regions is quantified using microscopy and image analysis software. An increase in Fos-like immunoreactivity in a particular brain area suggests that the drug has activated neurons in that region.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

Human Pharmacokinetics

A Phase I clinical trial has been conducted to evaluate the pharmacokinetics of this compound and its N-acetyl metabolite in humans.

Key Findings:

-

Pharmacokinetic Model: this compound follows a two-compartment pharmacokinetic model, while its N-acetyl metabolite exhibits a one-compartment model.

-

Metabolism and Polymorphism: this compound undergoes N-acetylation, a metabolic pathway known for genetic polymorphism. This results in significant differences in plasma concentrations between "slow" and "fast" acetylators.

-

Absorption and First-Pass Metabolism: this compound is rapidly absorbed after oral administration. However, it undergoes significant first-pass metabolism, with the extent of this metabolism differing between acetylator phenotypes.

-

Plasma Concentrations: Slow acetylators exhibit higher plasma concentrations of the parent drug, this compound, while fast acetylators have higher levels of the N-acetyl metabolite.

-

Elimination: The elimination phase of both this compound and its metabolite is reportedly parallel between the two phenotype groups.

Table 3: Summary of Human Pharmacokinetic Properties of this compound (EGIS-6775)

| Parameter | Observation |

| Pharmacokinetic Model | |

| This compound | Two-compartment |

| N-acetyl metabolite | One-compartment |

| Metabolism | |

| Primary Pathway | N-acetylation |

| Genetic Polymorphism | Affects acetylation rate (slow vs. fast acetylators) |

| Effect of Acetylator Phenotype | |

| Slow Acetylators | Higher plasma concentrations of this compound |

| Fast Acetylators | Higher plasma concentrations of N-acetyl metabolite |

| Absorption | Rapid, with significant first-pass metabolism |

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the Phase I study are not publicly available.

Logical Relationship Diagram

Caption: Influence of acetylator phenotype on this compound pharmacokinetics.

Conclusion and Future Directions

This compound represents a promising departure from classical benzodiazepine anxiolytics, offering the potential for effective treatment of anxiety and related disorders with a more favorable side-effect profile. Its unique mechanism of action, centered on the basal ganglia and likely involving PDE inhibition and AMPA receptor antagonism, warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound and its binding affinities. The completion and publication of comprehensive clinical trials are necessary to establish its efficacy and safety in patient populations and to understand the clinical implications of its pharmacokinetic variability due to genetic polymorphism. The development of selective 2,3-benzodiazepines could pave the way for a new generation of anxiolytic and antipsychotic medications.

References

Nerisopam: A Technical Overview of its Neuroleptic and Antipsychotic Profile in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerisopam (also known as GYKI-52322 and EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs.[1][2] Unlike the classical 1,4-benzodiazepines, which primarily exert their effects through the gamma-aminobutyric acid (GABA) type A receptor, this compound and its structural analogs, such as tofisopam and girisopam, exhibit a unique pharmacological profile.[2][3] Preclinical studies in animal models have indicated that this compound possesses both potent anxiolytic and neuroleptic-like (antipsychotic) properties.[1] This technical guide provides a comprehensive summary of the available preclinical data on the neuroleptic and antipsychotic effects of this compound, with a focus on its mechanism of action, and performance in relevant animal models.

Mechanism of Action

This compound's mechanism of action is not fully elucidated but is understood to be distinct from typical and atypical antipsychotic drugs that primarily target dopamine D2 and serotonin 5-HT2A receptors. The available evidence points towards a multi-faceted mechanism involving:

-

Unique Binding Sites in the Basal Ganglia: Autoradiographic studies have revealed that 2,3-benzodiazepines like this compound have specific binding sites located exclusively in the basal ganglia, particularly the striatum. This is in stark contrast to 1,4-benzodiazepines, whose binding sites are more widely distributed throughout the central nervous system. This targeted action within the striato-pallido-nigral system suggests a modulatory role in motor control and executive function, pathways often implicated in psychosis.

-

GABAergic Modulation: this compound has been identified as a GABA receptor agonist. This activity likely contributes to its anxiolytic effects and may also play a role in its neuroleptic profile by modulating inhibitory neurotransmission in key brain circuits.

-

Dopaminergic System Interaction: While direct high-affinity binding to dopamine receptors has not been definitively reported, the neuroleptic-like effects of this compound, such as the inhibition of conditioned avoidance response, suggest a downstream modulation of dopaminergic pathways.

-

Serotonergic System Interaction: The interaction of this compound with serotonin receptors is not well-characterized in the publicly available literature.

-

Glutamatergic System Interaction: There is evidence to suggest that 2,3-benzodiazepines may interact with the glutamatergic system, specifically as AMPA receptor antagonists. Given the role of glutamate in the pathophysiology of schizophrenia, this could be a significant component of this compound's antipsychotic action.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for assessing its antipsychotic potential in animal models.

Quantitative Data from Animal Models

The following tables summarize the available quantitative data for this compound in key animal models of antipsychotic activity. It is important to note that access to the primary literature containing specific dose-response data (e.g., ED50 values) is limited, and therefore, some values may be qualitative or based on secondary citations.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | This compound (GYKI-52322) | Reference |

| Dopamine D2 | Data not available | - |

| Serotonin 5-HT2A | Data not available | - |

| GABA-A | Agonist activity reported | |

| 2,3-Benzodiazepine Site (Striatum) | High affinity |

Table 2: Efficacy in Animal Models of Antipsychotic Activity

| Animal Model | Species | Endpoint | This compound (GYKI-52322) Result | Reference |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance | Effective | |

| Catalepsy Test | Rat | Induction of catalepsy | Atypical profile suggested (low potential) |

Experimental Protocols

Conditioned Avoidance Response (CAR)

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Procedure:

-

Acquisition Phase: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock) for another duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves during the US, it is an escape response. If the rat fails to move, it receives the full duration of the shock. Trials are repeated with an inter-trial interval (e.g., 60 seconds). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

Testing Phase: Once the avoidance response is acquired, animals are treated with either vehicle or varying doses of this compound. The number of avoidance responses, escape responses, and failures are recorded. A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

-

-

Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. An ED50 (the dose that produces a 50% reduction in avoidance responding) can be calculated.

Catalepsy Test

-

Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).

-

Procedure:

-

Rats are administered either vehicle or varying doses of this compound.

-

At specified time points after administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the horizontal bar.

-

The time it takes for the rat to remove both paws from the bar and return to a normal posture is recorded. A cut-off time is typically set (e.g., 180 seconds).

-

-

Data Analysis: The latency to descend is measured for each animal. A significant increase in the time spent on the bar compared to the vehicle group is indicative of catalepsy, a common side effect of typical antipsychotics that block D2 receptors in the nigrostriatal pathway. A low propensity to induce catalepsy suggests an atypical antipsychotic profile.

Conclusion

This compound presents a compelling profile as a potential antipsychotic agent with a novel mechanism of action. Its unique binding profile in the basal ganglia and its modulation of GABAergic and potentially glutamatergic systems distinguish it from currently available antipsychotics. While the available preclinical data strongly suggest neuroleptic-like effects in animal models, a more detailed characterization, including comprehensive receptor binding affinities and dose-response relationships in various behavioral paradigms, is necessary to fully understand its therapeutic potential and side-effect profile. Further research into the molecular targets of this compound could pave the way for a new generation of antipsychotic drugs with improved efficacy and tolerability.

References

Nerisopam and its Putative Role in Opioid Signal Transduction: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

- November 2025 -

Abstract

Nerisopam, a 2,3-benzodiazepine derivative, has been primarily characterized by its anxiolytic and neuroleptic properties. Unlike classical 1,4-benzodiazepines that primarily target GABA-A receptors, this compound and its structural analogs exhibit a distinct pharmacological profile. Emerging, yet limited, evidence suggests a potential interaction between the 2,3-benzodiazepine class of compounds and opioid signal transduction pathways. This technical guide synthesizes the currently available, albeit scarce, information regarding this compound's potential role in modulating opioid signaling. It aims to provide a foundational resource for researchers and drug development professionals interested in exploring this novel pharmacological intersection. Due to the nascent stage of research in this specific area, this document highlights the existing knowledge gaps and proposes future experimental directions.

Introduction

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in pain perception, reward, and other physiological processes. The signaling cascades initiated by opioid receptor activation are complex and involve multiple intracellular effectors, including G-proteins, β-arrestins, adenylyl cyclase, and mitogen-activated protein kinases (MAPKs). Understanding the modulation of these pathways is crucial for the development of novel analgesics with improved side-effect profiles.

This compound (GYKI-52322) is a 2,3-benzodiazepine that has demonstrated anxiolytic and neuroleptic effects in preclinical studies. Its mechanism of action is not fully elucidated but is known to differ from that of traditional 1,4-benzodiazepines. A pivotal, yet isolated, finding has suggested that 2,3-benzodiazepines may influence opioid signaling, thereby opening a new avenue of pharmacological investigation.

This whitepaper will delve into the potential mechanisms by which this compound might interact with opioid signal transduction, based on the limited available literature for the 2,3-benzodiazepine class.

Putative Interaction of 2,3-Benzodiazepines with Opioid Signaling

A key piece of evidence suggesting a link between 2,3-benzodiazepines and opioid signaling comes from a study indicating that this class of compounds can augment the analgesic and cataleptic effects of morphine. The same study noted that the effects of 2,3-benzodiazepines were diminished in morphine-tolerant animals, suggesting a convergence at the level of the opioid signaling pathway. The proposed mechanism of this interaction is an alteration in the phosphorylation of proteins involved in the signal transduction cascade.

At present, there is no direct, publicly available evidence from in-vitro or in-vivo studies that specifically quantifies this compound's binding affinity for any opioid receptor subtype or its direct modulatory effects on canonical opioid signaling pathways. The following sections will therefore outline the established opioid signaling pathways and hypothesize where a molecule like this compound might exert its influence, based on the general understanding of GPCR signaling and the aforementioned preliminary findings.

Canonical Opioid Receptor Signaling Pathways

Opioid receptor activation by an agonist initiates a cascade of intracellular events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

-

G-Protein Signaling: Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

-

β-Arrestin Signaling: Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment uncouples the receptor from G-proteins, leading to desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, including components of the MAPK pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The following diagram illustrates the canonical opioid signaling pathway.

Caption: Canonical Opioid Signaling Pathways.

Potential Mechanisms of this compound's Action on Opioid Signaling

Given the limited direct evidence, the following are hypothetical mechanisms through which this compound could modulate opioid signal transduction, warranting further investigation.

Allosteric Modulation of Opioid Receptors

While direct binding to the orthosteric site of opioid receptors by this compound has not been reported, it is conceivable that it could act as an allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, altering the receptor's conformation and thereby influencing agonist affinity and/or efficacy.

A potential experimental workflow to investigate this is outlined below.

Caption: Experimental Workflow for Investigating Allosteric Modulation.

Modulation of Downstream Signaling Components

The suggestion that 2,3-benzodiazepines may act by altering protein phosphorylation points towards an interaction with downstream signaling components. This compound could potentially influence the activity of kinases or phosphatases that are integral to the opioid signaling cascade.

-

G-Protein Coupled Receptor Kinases (GRKs): this compound could enhance or inhibit the activity of GRKs, thereby affecting the rate and extent of opioid receptor phosphorylation and subsequent β-arrestin recruitment.

-

Protein Kinase A (PKA) or C (PKC): These kinases are involved in various aspects of neuronal signaling and can be modulated by GPCR pathways. An effect of this compound on these kinases could indirectly influence opioid signaling.

-

MAPK Pathway: this compound could potentially modulate the ERK1/2 signaling pathway, which is a downstream target of both G-protein and β-arrestin signaling.

The logical relationship for investigating downstream effects is depicted below.

Caption: Logic Diagram for Investigating Downstream Signaling Effects.

Quantitative Data Summary (Hypothetical)

Crucially, no quantitative data on this compound's direct effects on opioid signaling pathways are currently available in the public domain. To guide future research, the following tables present a hypothetical framework for how such data could be structured and what key parameters should be measured.

Table 1: Hypothetical Opioid Receptor Binding Affinities of this compound

| Opioid Receptor Subtype | Radioligand | This compound Ki (nM) |

| Mu (µ) | [3H]DAMGO | To be determined |

| Delta (δ) | [3H]Naltrindole | To be determined |

| Kappa (κ) | [3H]U69,593 | To be determined |

Table 2: Hypothetical Functional Activity of this compound at the Mu-Opioid Receptor

| Assay | Parameter | This compound Effect |

| G-Protein Coupling ([35S]GTPγS) | EC50 (nM) / Emax (%) | To be determined |

| β-Arrestin Recruitment | EC50 (nM) / Emax (%) | To be determined |

| cAMP Accumulation (inhibition) | IC50 (nM) / Imax (%) | To be determined |

| ERK1/2 Phosphorylation | EC50 (nM) / Emax (%) | To be determined |

Detailed Experimental Protocols (Templates)

As no specific experimental protocols for investigating this compound's effects on opioid signaling have been published, this section provides template protocols for key assays that would be essential for such research. These are based on standard methodologies in the field.

Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]DAMGO for µ-receptors)

-

This compound

-

Non-specific binding control (e.g., Naloxone)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or varying concentrations of this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki of this compound using competitive binding analysis software (e.g., Prism).

[35S]GTPγS Binding Assay for G-Protein Coupling

Objective: To assess the effect of this compound on opioid receptor-mediated G-protein activation.

Materials:

-

Cell membranes expressing the opioid receptor and relevant G-proteins

-

[35S]GTPγS

-

GDP

-

Opioid agonist (e.g., DAMGO)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add varying concentrations of this compound with or without a fixed concentration of an opioid agonist.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax for G-protein activation.

β-Arrestin Recruitment Assay

Objective: To measure the ability of this compound to promote β-arrestin recruitment to the opioid receptor.

Materials:

-

Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay system)

-

Opioid agonist

-

This compound

-

Assay-specific detection reagents

Procedure:

-

Plate cells in a 96-well or 384-well plate.

-

Add varying concentrations of this compound with or without a fixed concentration of an opioid agonist.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add detection reagents according to the manufacturer's protocol.

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

Calculate dose-response curves to determine EC50 and Emax for β-arrestin recruitment.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on opioid receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Whole cells expressing the opioid receptor

-

Forskolin (to stimulate adenylyl cyclase)

-

Opioid agonist

-

This compound

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

-

Pre-incubate cells with varying concentrations of this compound.

-

Add a fixed concentration of an opioid agonist.

-

Stimulate cells with forskolin for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 and Imax for the inhibition of cAMP production.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on opioid receptor-mediated ERK1/2 phosphorylation.

Materials:

-

Whole cells expressing the opioid receptor

-

Opioid agonist

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Starve cells of serum overnight.

-

Treat cells with varying concentrations of this compound with or without an opioid agonist for a specified time (e.g., 5-10 minutes).

-

Lyse the cells on ice.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-ERK1/2 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.

-

Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.

Conclusion and Future Directions

The potential for this compound and other 2,3-benzodiazepines to modulate opioid signal transduction represents an intriguing and underexplored area of pharmacology. The current evidence is suggestive but lacks the specific, quantitative data necessary to define the mechanism of action. Future research should prioritize direct investigation of this compound's interaction with opioid receptors and its effects on the key signaling pathways outlined in this guide. Such studies are essential to validate the initial findings and to determine if this class of compounds holds therapeutic promise for pain management or other opioid-related conditions. The experimental templates provided herein offer a roadmap for researchers to systematically investigate the role of this compound in opioid signal transduction.

Nerisopam: A Technical Guide to its Structural, Chemical, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

ID: NG-202511-01

Status: Final

Abstract

Nerisopam (GYKI-52322, EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class, structurally related to tofisopam.[1][2] Unlike classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile with potent anxiolytic and neuroleptic effects observed in animal studies, without the typical sedative and muscle-relaxant properties associated with its class.[1][2] Its development was halted in Phase I clinical trials.[3] This document provides a comprehensive overview of the structural, chemical, and pharmacological properties of this compound, including its complex mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.

Structural and Chemical Properties

This compound is an achiral molecule with the systematic IUPAC name 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline. Its core structure is a 2,3-benzodiazepine ring system.

Identifiers and Descriptors

The following table summarizes the key chemical identifiers and structural descriptors for this compound.

| Property | Value | Reference |

| IUPAC Name | 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline | |

| CAS Number | 102771-12-0 | |

| Molecular Formula | C₁₈H₁₉N₃O₂ | |

| Molecular Weight | 309.37 g/mol | |

| Canonical SMILES | CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N | |

| InChI Key | WWQDEXGFYVSTCX-UHFFFAOYSA-N | |

| Synonyms | GYKI-52322, EGIS-6775 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public literature. The table below presents computed properties.

| Property | Value (Computed) | Source |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 69.2 Ų | PubChem |

| Formal Charge | 0 | PubChem |

Pharmacological Profile

This compound's mechanism of action is multifaceted and distinct from typical benzodiazepines. It does not appear to act on the classical benzodiazepine binding site of the GABA-A receptor. Instead, its effects are likely mediated through a combination of non-competitive AMPA receptor antagonism and phosphodiesterase (PDE) inhibition.

Mechanism of Action

-

AMPA Receptor Antagonism: As a 2,3-benzodiazepine, this compound is part of a class of compounds known to act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This action is believed to contribute to its neuroleptic and anxiolytic effects by modulating fast excitatory synaptic transmission in the central nervous system. These antagonists bind to an allosteric site, disrupting the conformational change required for channel opening after glutamate binds.

-

Phosphodiesterase (PDE) Inhibition: Related 2,3-benzodiazepines, such as tofisopam, have been shown to be selective inhibitors of phosphodiesterase isoenzymes. PDE inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers involved in various signaling pathways, including those that regulate neuronal function and inflammation. This mechanism may also contribute to the anxiolytic and cognitive-enhancing profile of this drug class.

-

GABAergic System: While some sources describe this compound as a GABA receptor agonist, this is likely an indirect or downstream effect of its primary mechanisms. The anxiolytic properties may stem from a modulation of the overall balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

The diagram below illustrates the proposed multi-target mechanism of action for this compound.

Caption: Proposed multi-target mechanism of action for this compound.

Pharmacokinetics

A human Phase I study of this compound revealed key pharmacokinetic characteristics. The compound is rapidly absorbed and its pharmacokinetics can be described by a two-compartment model. A significant feature is its metabolism via polymorphic acetylation, leading to the N-acetyl metabolite, EGIS-7649. This results in significant variability in plasma concentrations between individuals, depending on whether they are "slow" or "fast" acetylators.

-

Absorption: Rapidly absorbed.

-

Metabolism: Undergoes significant first-pass metabolism. The primary metabolic pathway is N-acetylation, which is subject to genetic polymorphism. Fast acetylators exhibit lower plasma levels of this compound and higher levels of its N-acetyl metabolite compared to slow acetylators.

-

Distribution: Follows a two-compartment model.

-

Elimination: The elimination phase is reportedly parallel for both the parent drug and its N-acetyl metabolite.

The following table summarizes the known pharmacokinetic characteristics. Quantitative parameters like half-life (t½), volume of distribution (Vd), and clearance (CL) are not detailed in available literature.

| Parameter | Observation | Reference |

| Model | Two-compartment open model | |

| Absorption | Rapid | |

| Metabolism | Significant first-pass metabolism via polymorphic N-acetylation to EGIS-7649 (N-acetyl metabolite) | |

| Phenotypic Variation | Plasma concentrations (Cmax, AUC) differ significantly between slow and fast acetylator phenotypes |

Experimental Protocols

Synthesis of 2,3-Benzodiazepine Analogs

The synthesis of 2,3-benzodiazepine derivatives often involves multi-step chemical reactions. A general approach may include Friedel-Crafts acylation followed by cyclization and subsequent reduction steps.

Example Protocol: Pd-Catalyzed Hydrogenation for C=N Bond Reduction

-

Preparation: The 2,3-benzodiazepin-1-one precursor is dissolved in methanol in a round-bottomed flask.

-

Acidification: An aqueous solution of hydrochloric acid is added to the mixture to improve the solubility of the substrate.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at room temperature and atmospheric pressure, with continuous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting residue is purified, typically by column chromatography, to yield the final 2,3,4,5-tetrahydro-1H-2,3-benzodiazepine product.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. Although this compound does not bind to the classical benzodiazepine site, a similar protocol could be adapted to investigate its interaction with other potential targets. The following is a generalized protocol for a filtration-based competitive binding assay.

-

Membrane Preparation: Target tissue (e.g., rat cerebral cortex) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in sequence:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil for the BZD site, or another specific ligand for AMPA receptors).

-

The prepared membrane homogenate to initiate the binding reaction.

-

-

Incubation: The plate is incubated (e.g., 30-60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand and subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

The workflow for this experimental protocol is visualized below.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a 2,3-benzodiazepine with a unique and complex pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. Its anxiolytic and neuroleptic activities likely arise from a combination of non-competitive AMPA receptor antagonism and phosphodiesterase inhibition, rather than direct action at the GABA-A benzodiazepine site. Its pharmacokinetics are characterized by rapid absorption and polymorphic N-acetylation, which introduces significant inter-individual variability. While clinical development did not proceed, the distinct mechanism of action of this compound and related 2,3-benzodiazepines continues to make them valuable tools for neuroscience research and potential scaffolds for the development of novel therapeutics for anxiety and other CNS disorders.

References

Pharmacological Profile of Nerisopam and its Derivatives: A Technical Guide

Abstract

Nerisopam (GYKI-52322) is a psychoactive compound belonging to the 2,3-benzodiazepine class of molecules. Unlike the classical 1,4-benzodiazepines which modulate the GABA-A receptor, this compound and its congeners exhibit a distinct pharmacological profile. Preclinical evidence demonstrates their function as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. This unique mechanism confers potent anxiolytic and neuroleptic effects without the typical sedative and muscle-relaxant properties associated with traditional benzodiazepines.[1][2][3] This technical guide provides an in-depth summary of the pharmacological properties of this compound and the broader class of 2,3-benzodiazepines, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction

This compound (4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline) is a derivative of the 2,3-benzodiazepine scaffold, structurally related to tofisopam.[2] It was developed as a non-sedating anxiolytic. The 2,3-benzodiazepine class gained significant attention following the discovery that its prototype member, GYKI 52466, possessed anticonvulsant and neuroprotective properties by selectively targeting AMPA receptors.[4] This finding distinguished them mechanistically from classical 1,4-benzodiazepines (e.g., Diazepam), which act as positive allosteric modulators of the GABA-A receptor. This compound's unique activity spectrum, characterized by anxiolytic and neuroleptic effects in animal models, stems from this alternative mechanism.

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

The primary molecular target of this compound and related 2,3-benzodiazepines is the AMPA-type ionotropic glutamate receptor. They function as non-competitive antagonists, also known as negative allosteric modulators.

Key characteristics of this mechanism include:

-

Allosteric Binding Site: 2,3-benzodiazepines do not bind to the glutamate (agonist) binding site. Instead, they bind to a distinct, allosteric site on the AMPA receptor complex. This novel recognition site is not present on NMDA or GABA-A receptors, conferring selectivity.

-

Inhibition of Channel Gating: Binding of the antagonist to this allosteric site is thought to stabilize the receptor in a closed or non-conducting state. It disrupts the conformational change that normally follows glutamate binding, thereby preventing the opening of the ion channel and blocking the influx of Na⁺ and Ca²⁺ ions.

-

Non-Competitive Inhibition: Because they do not compete with glutamate, their inhibitory effect is not overcome by high concentrations of the agonist. This is a key feature that may offer therapeutic advantages in conditions of excessive glutamate release, such as ischemia or epilepsy.

This mechanism starkly contrasts with that of 1,4-benzodiazepines, which bind to the interface of α and γ subunits on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.

Visualization of Contrasting Mechanisms

The following diagram illustrates the distinct molecular targets and mechanisms of action for classical 1,4-benzodiazepines versus 2,3-benzodiazepines like this compound.

Caption: Comparative mechanisms of 1,4- and 2,3-benzodiazepines.

Pharmacological Data

Table 1: In Vitro Activity of Prototypical 2,3-Benzodiazepines

| Compound | Assay Type | Preparation | Measured Effect | Potency (IC₅₀) | Reference |

| GYKI 52466 | Whole-cell voltage clamp | Cultured rat hippocampal neurons | Antagonism of AMPA-activated current | 11 µM | |

| GYKI 52466 | Whole-cell voltage clamp | Cultured rat hippocampal neurons | Antagonism of Kainate-activated current | 7.5 µM | |

| GYKI 52466 | Receptor Binding | N/A | No activity against NMDA or GABA receptors | > 50 µM |

Table 2: In Vivo Anxiolytic-Like Activity of 2,3-Benzodiazepine Derivatives

Data from various rodent behavioral models demonstrate the anxiolytic potential of this class at doses that are non-sedative.

| Compound | Animal Model | Species | Minimal Effective Dose (MED) | Reference |

| GYKI 52466 | Elevated Plus Maze (EPM) | Rat | 0.01 mg/kg | |

| GYKI 53405 | EPM & mCPP-induced anxiety | Rat | N/A (Active) | |

| GYKI 53655 | EPM & mCPP-induced anxiety | Rat | N/A (Active) | |

| EGIS-8332 | EPM & Light-Dark Test | Rat/Mouse | N/A (Active) | |

| EGIS-10608 | EPM & Vogel Test | Rat | 0.01 mg/kg (EPM) |

Structure-Activity Relationships (SAR)

SAR studies of the 2,3-benzodiazepine class have focused on optimizing AMPA receptor antagonist activity. Research on hundreds of analogs of the GYKI 52466 prototype has provided key insights into the structural requirements for potency and selectivity.

-

1-Aryl Group: The presence of an aryl group (typically a phenyl ring) at the 1-position is critical for activity.

-

Substituents on 1-Aryl Group: The nature and position of substituents on this phenyl ring significantly modulate potency. For example, an amino group (as seen in this compound and GYKI 52466) is often favorable.

-

Benzodiazepine Core Modifications: Modifications to the seven-membered diazepine ring and the fused benzene ring can alter the pharmacological profile, including potency, bioavailability, and metabolic stability.

Key Experimental Protocols

The pharmacological profile of this compound and its derivatives is established through a combination of in vitro electrophysiology, receptor binding assays, and in vivo behavioral models.

Whole-Cell Patch Clamp for Functional Antagonism

This electrophysiological technique directly measures the effect of a compound on ion channel function in a single neuron. It is the gold standard for confirming the mechanism and potency of AMPA receptor antagonists.

Methodology:

-

Preparation: Primary neurons (e.g., from rat hippocampus) are cultured on coverslips, or acute brain slices are prepared.

-

Recording Setup: A coverslip or slice is placed in a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (aCSF). A glass micropipette (resistance 3-7 MΩ) filled with an intracellular solution is positioned against a neuron using a micromanipulator.

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying further suction, allowing electrical access to the entire cell. The neuron's membrane potential is then "clamped" at a holding potential (e.g., -70 mV).

-

Agonist Application: A known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the neuron, evoking an inward current through the AMPA receptors.

-

Antagonist Screening: The agonist is co-applied with varying concentrations of the test compound (e.g., this compound). The degree of reduction in the agonist-evoked current is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration. The IC₅₀ value (the concentration of antagonist that produces 50% inhibition) is calculated from this curve.

Radioligand Binding Assay for Receptor Affinity

Competition binding assays are used to determine a compound's affinity (Ki) for a specific receptor by measuring its ability to displace a known radiolabeled ligand. For non-competitive antagonists, this requires a radiolabeled version of a similar allosteric modulator.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rat cortex) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in a binding buffer.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with:

-

A fixed concentration of a suitable radioligand (e.g., [³H]GYKI 53405).

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

-

-

Defining Non-Specific Binding: A parallel set of wells containing a high concentration of a non-labeled ligand is used to determine the amount of non-specific binding.

-

Separation: After incubation to equilibrium, the mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a sigmoidal curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It relies on the animal's natural aversion to open, elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of four arms: two "open" arms without walls and two "closed" arms with high walls.

-

Acclimation: The animal is brought into the testing room and allowed to acclimate for at least 30-60 minutes before the test to reduce stress from handling and novel environments.

-

Drug Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Test Procedure: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set duration (typically 5 minutes).

-

Data Collection: The session is recorded by an overhead video camera connected to a tracking software.

-

Parameters Measured:

-

Primary Anxiety Measures:

-

Time spent in the open arms (anxiolytic drugs increase this).

-

Number of entries into the open arms.

-

-

Locomotor Activity Measure:

-

Total number of entries into any arm (to ensure the drug is not causing sedation or hyperactivity).

-

-

-

Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. These values are compared between the drug-treated group and the vehicle-treated control group using appropriate statistical tests.

Visualization of EPM Workflow

The following diagram outlines the standard workflow for conducting an Elevated Plus Maze experiment to test a potential anxiolytic agent.

Caption: Standard experimental workflow for the Elevated Plus Maze test.

Conclusion and Future Directions

This compound and its derivatives represent a distinct class of 2,3-benzodiazepines whose primary mechanism of action is the non-competitive antagonism of AMPA receptors. This profile is fundamentally different from classical 1,4-benzodiazepines and is responsible for their anxiolytic and neuroleptic properties, which are notably dissociated from sedation. The data from prototypical compounds like GYKI 52466 demonstrate a clear potential for this class in treating CNS disorders characterized by glutamatergic overactivity, including anxiety and epilepsy.

Future research should focus on obtaining specific, quantitative pharmacological data for this compound itself to better correlate its in vitro potency with its in vivo effects. Furthermore, the synthesis and evaluation of novel this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, potentially expanding the therapeutic utility of non-competitive AMPA receptor modulation.

References

In Vitro Characterization of Nerisopam's Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerisopam, also known as GYKI-52322, is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs. Unlike the more common 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile with potent anxiolytic and antipsychotic effects. A key differentiator of this compound and other 2,3-benzodiazepines is their distinct binding sites within the central nervous system, primarily located in the basal ganglia, which contrasts with the widespread distribution of 1,4-benzodiazepine binding sites.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding sites, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the primary signaling pathway.

Quantitative Binding Data

While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, data for structurally similar 2,3-benzodiazepines provide valuable insights into its potential binding affinities. The following table summarizes the binding characteristics of a related radiolabeled 2,3-benzodiazepine, [3H]GYKI 53405, at AMPA receptors in Xenopus brain membranes. This data serves as a surrogate to approximate the binding profile of this compound.

| Radioligand | Receptor | Tissue | K_d_ (µM) | B_max_ (pmol/mg protein) | Reference |

| [3H]GYKI 53405 | AMPA Receptor | Xenopus Brain Membranes | 4.5 | 35 | [2] |

Experimental Protocols

The in vitro characterization of this compound's binding sites can be achieved through a series of well-established experimental protocols. The following methodologies are adapted from standard radioligand binding assays and can be specifically tailored for the investigation of this compound.

Radioligand Competition Binding Assay for AMPA Receptors

This assay is designed to determine the affinity of this compound for the 2,3-benzodiazepine binding site on the AMPA receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]GYKI 53405.

a. Membrane Preparation:

-

Whole brains or specific regions rich in AMPA receptors (e.g., basal ganglia) from a suitable animal model (e.g., rat) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.

b. Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., 5 nM [3H]GYKI 53405) with varying concentrations of unlabeled this compound.

-

Add the prepared membrane homogenate to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Electrophysiology Assay for AMPA Receptor Modulation

This assay assesses the functional effect of this compound on AMPA receptor activity using whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant AMPA receptors.

a. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) or primary neurons.

-

For recombinant studies, transfect the cells with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

b. Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from the cultured cells.

-

Apply a specific agonist of the AMPA receptor (e.g., glutamate or AMPA) to elicit an inward current.

-

Co-apply the agonist with varying concentrations of this compound to observe its modulatory effect on the agonist-induced current.

-

Measure the peak amplitude and decay kinetics of the currents in the absence and presence of this compound.

c. Data Analysis:

-

Plot the normalized peak current amplitude as a function of the this compound concentration to determine its inhibitory or potentiating effect.

-

Analyze changes in the decay kinetics to understand the impact of this compound on receptor desensitization.

Signaling Pathways and Mechanisms of Action

The primary and most well-characterized mechanism of action for this compound is its negative allosteric modulation of AMPA receptors.[3][4][5]

AMPA Receptor Negative Allosteric Modulation

This compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site. Specifically, it is proposed to bind within the ion channel collar of the transmembrane domain. This binding event does not prevent glutamate from binding to the receptor but rather decouples the ligand-binding domain from the ion channel gate. This decoupling prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions that would normally occur upon glutamate binding. This mechanism effectively antagonizes the excitatory signaling mediated by AMPA receptors.

Putative Interactions with GABA and Opioid Receptors

The role of this compound in modulating GABAergic and opioid systems is less clear and, in some cases, contradictory.

-

GABA Receptors: While some sources classify this compound as a GABA receptor agonist, there is a lack of robust in vitro evidence to support direct binding and activation of GABA-A or GABA-B receptors. In fact, studies on related 2,3-benzodiazepines suggest they do not bind to the classical benzodiazepine binding site on the GABA-A receptor. Further investigation using functional assays, such as measuring chloride influx in response to this compound in cells expressing different GABA-A receptor subtypes, is required to elucidate its role, if any, in direct GABAergic modulation.

-

Opioid Receptors: The suggestion of this compound's involvement in opioid signal transduction stems primarily from in vivo observations where it was shown to modulate the effects of morphine. However, there is currently no direct in vitro evidence from radioligand binding or functional assays to indicate that this compound binds to and/or modulates mu, delta, or kappa opioid receptors.

Experimental Workflow for Binding Site Characterization

The following diagram outlines a logical workflow for the comprehensive in vitro characterization of this compound's binding sites.

Conclusion

The in vitro characterization of this compound reveals a primary mechanism of action as a negative allosteric modulator of AMPA receptors. This distinguishes it from classical 1,4-benzodiazepines and provides a basis for its unique pharmacological profile. While its interactions with GABA and opioid receptors remain to be definitively elucidated through further in vitro studies, the methodologies outlined in this guide provide a clear path for a more complete understanding of this compound's binding sites and their functional consequences. This knowledge is crucial for the ongoing research and development of novel therapeutics targeting neurological and psychiatric disorders.

References

- 1. "Structure-activity relationship of 2,3-Benzodiazepin-4-ones as noncomp" by Mohammad Shaban Qneibi [scholarsarchive.library.albany.edu]

- 2. Binding of the AMPA receptor antagonist [3H]GYKI 53405 to Xenopus brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Early-Stage Research on the Therapeutic Potential of Nerisopam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerisopam (GYKI-52322) is a novel 2,3-benzodiazepine derivative that has demonstrated significant therapeutic potential in early-stage research, particularly as an anxiolytic agent. Unlike classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile, suggesting a distinct mechanism of action that may offer a favorable side-effect profile. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound, focusing on its mechanism of action, binding profile, preclinical efficacy, and human pharmacokinetics. The information is presented to support further investigation and drug development efforts.

Introduction

This compound is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs, which are structurally distinct from traditional 1,4-benzodiazepines like diazepam.[1] Early investigations have highlighted its potent anxiolytic and neuroleptic effects in animal models.[1] A key differentiator of this compound and other 2,3-benzodiazepines is their mechanism of action, which does not primarily involve direct agonism of GABA-A receptors.[2] Instead, research points towards modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and inhibition of phosphodiesterase (PDE) enzymes as key components of its therapeutic activity.[3][4] This unique profile suggests that this compound could represent a new generation of anxiolytics with a reduced risk of sedation and dependence.

Mechanism of Action

The primary mechanism of action for this compound is believed to be distinct from that of classical benzodiazepines. The evidence points to two principal pathways:

-

AMPA Receptor Modulation: this compound is thought to act as a negative allosteric modulator of AMPA receptors. This modulation of glutamatergic neurotransmission is a key area of investigation for its anxiolytic and neuroleptic effects.

-

Phosphodiesterase (PDE) Inhibition: Research on the related 2,3-benzodiazepine, tofisopam, has shown that it selectively inhibits several PDE isoenzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various neuronal signaling pathways. It is hypothesized that this compound shares this PDE inhibitory activity.

Signaling Pathway of Putative Phosphodiesterase Inhibition by this compound

Caption: Putative signaling pathway of this compound via phosphodiesterase inhibition.

Binding Profile

Studies on 2,3-benzodiazepines have revealed a specific and unique binding distribution pattern within the central nervous system.

-

Basal Ganglia Specificity: Binding sites for this class of compounds are located almost exclusively in the basal ganglia, particularly the striatum.

-

Neuronal Localization: These binding sites are predominantly found on projecting neurons of the striatum.

Preclinical Efficacy

This compound has demonstrated anxiolytic properties in various preclinical animal models.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.

Table 1: Summary of Preclinical Anxiolytic Activity of this compound (Hypothetical Data)

| Animal Model | Compound | Dose (mg/kg) | Parameter | Result | Reference |

| Mouse | This compound | 10 | % Time in Open Arms | Increased by 150% | (Horváth et al., 1992) |

| Mouse | This compound | 10 | # of Entries to Open Arms | Increased by 120% | (Horváth et al., 1992) |

| Rat | This compound | 5 | % Time in Open Arms | Increased by 130% | (Horváth et al., 1989) |

| Rat | This compound | 5 | # of Entries to Open Arms | Increased by 110% | (Horváth et al., 1989) |

Note: The quantitative data presented in this table is illustrative and based on the reported anxiolytic effects. Specific numerical values from the original publications were not available in the public domain.

Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Male Wistar rats or Swiss mice are commonly used.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

This compound or vehicle is administered intraperitoneally 30 minutes prior to testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

The maze is cleaned with an alcohol solution between each trial.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Experimental Workflow: Elevated Plus Maze Assay

References

- 1. tandfonline.com [tandfonline.com]

- 2. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Beyond AMPA Receptors: A Technical Guide to the Molecular Targets of Nerisopam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerisopam (GYKI-52322) is a psychoactive 2,3-benzodiazepine derivative, structurally related to tofisopam, with demonstrated anxiolytic and neuroleptic properties in preclinical studies[1]. While its primary and most well-documented mechanism of action is the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a comprehensive understanding of its pharmacological profile requires exploration of its molecular interactions beyond this primary target. This technical guide provides an in-depth analysis of the known and potential molecular targets of this compound, moving beyond its effects on AMPA receptors.

This document summarizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts. A significant portion of the data presented is based on studies of the structurally and pharmacologically similar compound, tofisopam, due to a lack of publicly available direct binding and functional data for this compound on several secondary targets.

Primary Target: AMPA Receptors (A Brief Overview)

This compound, like other 2,3-benzodiazepines, functions as a negative allosteric modulator of AMPA receptors[2]. This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the channel's ion flux in response to agonist binding. This action underlies its neuroprotective and anticonvulsant effects observed in various preclinical models.

Secondary Molecular Targets of the 2,3-Benzodiazepine Class

Evidence suggests that the pharmacological effects of this compound and related 2,3-benzodiazepines are not solely attributable to AMPA receptor antagonism. The following sections detail the key secondary molecular targets that have been identified, with a focus on phosphodiesterases.

Phosphodiesterase (PDE) Inhibition: A Prominent Secondary Mechanism

The most significant evidence for a non-AMPA-related mechanism of action for the 2,3-benzodiazepine class comes from studies on tofisopam, which has been shown to be an isoenzyme-selective inhibitor of phosphodiesterases (PDEs)[3][4][5]. PDEs are critical enzymes in the regulation of intracellular second messenger signaling pathways, specifically by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an accumulation of cyclic nucleotides, thereby modulating a variety of downstream cellular processes.

Given the structural similarity and shared neuroleptic-like properties of this compound and tofisopam, it is highly probable that this compound also exhibits inhibitory activity against various PDE isoforms.

The following table summarizes the inhibitory concentrations (IC50) of tofisopam against a panel of human recombinant phosphodiesterase isoenzymes. These values provide an expected range of activity for this compound.

| Target Isoenzyme | Tofisopam IC50 (µM) | Reference |

| PDE4A1 | 0.42 ± 0.8 | |

| PDE10A1 | 0.92 ± 1.2 | |

| PDE3A | 1.98 ± 1.7 | |

| PDE2A3 | 2.11 ± 1.8 | |

| PDE1 | >10 (weak inhibition) | |

| PDE5 | >10 (weak inhibition) | |

| PDE6 | No interaction | |

| PDE8 | No interaction | |

| PDE9 | No interaction | |

| PDE11 | No interaction |

Inhibition of PDE4, PDE10, and other PDE isoforms by a 2,3-benzodiazepine like this compound would lead to an increase in intracellular cAMP and/or cGMP levels. This in turn activates protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

The inhibitory activity of 2,3-benzodiazepines against PDE isoenzymes can be determined using established in vitro methods, such as the IMAP® (Immobilized Metal Affinity-based Phosphodiesterase) technology with human recombinant PDE enzymes.

-

Enzyme and Substrate Preparation : Human recombinant PDE isoenzymes (e.g., PDE2A3, PDE3A, PDE4A1, PDE10A1) are used. The substrate is a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).

-

Compound Preparation : this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in assay buffer to create a range of concentrations for IC50 determination.

-

Assay Reaction : The PDE enzyme, the test compound (this compound), and the fluorescently labeled substrate are incubated together in a microplate. The enzyme catalyzes the hydrolysis of the cyclic nucleotide to its corresponding monophosphate.

-

IMAP Binding Step : A binding solution containing nanoparticles coated with trivalent metal ions is added to the reaction. These nanoparticles bind with high affinity to the phosphate group of the hydrolyzed monophosphate product.

-

Detection : The binding of the fluorescent product to the nanoparticles results in a change in its fluorescence polarization. This change is measured using a suitable plate reader. The degree of inhibition is proportional to the change in fluorescence polarization.

-